molecular formula C9H9N3 B6206067 7-methylquinazolin-2-amine CAS No. 1936498-79-1

7-methylquinazolin-2-amine

Cat. No.: B6206067
CAS No.: 1936498-79-1
M. Wt: 159.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylquinazolin-2-amine (CAS 1936498-79-1) is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It features the 2-aminoquinazoline scaffold, which is recognized in scientific literature as a promising structure for designing novel bioactive molecules . Particularly, 2-aminoquinazoline derivatives have been identified as potent antagonists of the adenosine A2A receptor (A2AR) . The A2AR is a well-established therapeutic target for treating neurodegenerative diseases such as Parkinson's and Alzheimer's, and has more recently emerged as a promising target in cancer immunotherapy . Research indicates that this class of compounds can exhibit high binding affinity at the nanomolar level . While specific pharmacological data for this compound may require further investigation, its core structure serves as a valuable building block in medicinal chemistry for the development and structure-activity relationship (SAR) study of new A2AR antagonists . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

CAS No.

1936498-79-1

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Methylquinazolin 2 Amine and Its Analogues

Established Synthetic Routes to the Quinazolin-2-amine Core

The synthesis of the quinazolin-2-amine core has been approached through various methodologies, often starting from readily available precursors like anthranilic acid derivatives or 2-aminobenzonitriles. scielo.brekb.eg

One common strategy involves the cyclization of anthranilic acid derivatives. For instance, methyl anthranilate can react with an excess of guanidine (B92328) in the presence of a base like sodium ethoxide to yield 2-amino-quinazolin-4(3H)-one. ekb.eg Another approach starts with 2-aminobenzonitriles, which can undergo cyclization reactions. A frequently used method involves the reaction of 2-aminobenzonitrile (B23959) with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate that subsequently reacts with arylamines to produce 4-amino-quinazolines. scielo.br Microwave-assisted synthesis has been shown to accelerate this process. scielo.br

Metal-catalyzed reactions have also proven effective. Copper-catalyzed methods, for example, can facilitate the synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides, using air as an oxidant. organic-chemistry.org Iron catalysis has been employed for the efficient synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org Furthermore, palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a route to diverse quinazolines. organic-chemistry.org

Acid-mediated [4+2] annulation reactions offer another pathway. For instance, N-benzyl cyanamides can react with 2-amino aryl ketones in the presence of hydrochloric acid to yield 2-aminoquinazoline (B112073) derivatives. mdpi.com This method is notable for its practicality and the high yields obtained across a range of substrates. mdpi.com

The following table summarizes some of the established synthetic routes to the quinazolin-2-amine core:

Starting MaterialsReagents and ConditionsProduct Type
2-Aminobenzonitriles, Aldehydes, Arylboronic acidsPalladium catalystDiverse quinazolines organic-chemistry.org
(2-Bromophenyl)methylamines, Amidine hydrochloridesCopper bromide, Air (oxidant)Quinazolines organic-chemistry.org
2-Alkylamino N-H ketiminesIron catalystQuinazolines organic-chemistry.org
2-Amino aryl ketones, N-Benzyl cyanamidesHydrochloric acid2-Aminoquinazolines mdpi.com
2-Aminobenzonitriles, DMF-DMA, ArylaminesMicrowave irradiation4-Amino-quinazolines scielo.br
Methyl anthranilate, GuanidineSodium ethoxide2-Amino-quinazolin-4(3H)-one ekb.eg

Targeted Synthesis of 7-Methylquinazolin-2-amine

While general methods for quinazoline (B50416) synthesis are well-established, the targeted synthesis of specifically substituted analogues like this compound often requires tailored approaches. These methods typically start with a precursor already bearing the desired methyl group at the 7-position of the benzene (B151609) ring.

One plausible route involves starting with 2-amino-4-methylbenzonitrile. This precursor can then undergo cyclization with a suitable reagent, such as cyanamide (B42294) or a guanidine derivative, to form the 2-amino-7-methylquinazoline ring system. The specific reaction conditions would likely be adapted from the general methods described in the previous section.

Another potential strategy involves the use of 2-amino-4-methylacetophenone as a starting material. Reaction with chloroacetamide in the presence of phosphoric acid can yield a 2-(chloromethyl)-4,7-dimethylquinazoline intermediate, which can then be further functionalized to introduce the 2-amino group. chemicalbook.com

Derivatization Strategies for Enhancing Molecular Diversity at C2, C4, C6, and C7 Positions

To explore the structure-activity relationships of quinazoline-based compounds, derivatization at various positions of the heterocyclic ring is crucial. nih.gov The C2, C4, C6, and C7 positions are common sites for modification.

Functionalization at the 2-Amino Group

The 2-amino group of the quinazoline ring serves as a versatile handle for introducing a wide range of substituents. nih.gov This functionalization is often achieved through reactions such as acylation, alkylation, or coupling reactions. For instance, the 2-amino group can be reacted with various electrophiles to introduce new functionalities. mdpi.com

Buchwald-Hartwig coupling is a powerful tool for the N-arylation of the 2-amino group. nih.gov This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups, significantly expanding the chemical space of the quinazoline library. nih.gov

Reductive amination is another effective method for derivatizing the 2-amino group, allowing for the introduction of various alkyl and substituted alkyl groups. whiterose.ac.uk

The following table highlights some common functionalization strategies for the 2-amino group:

Reaction TypeReagentsIntroduced Group
N-ArylationAryl halides, Palladium catalyst, BaseAryl or Heteroaryl groups nih.gov
Reductive AminationAldehydes or Ketones, Reducing agentAlkyl or Substituted alkyl groups whiterose.ac.uk
AcylationAcyl chlorides or AnhydridesAcyl groups

Substitutions on the Quinazoline Ring System (e.g., at C4, C6, C7)

The quinazoline ring itself offers multiple sites for substitution, allowing for fine-tuning of the molecule's properties. The reactivity of the different positions on the ring dictates the strategies used for their functionalization.

C4 Position: The C4 position of the quinazoline ring is particularly susceptible to nucleophilic substitution, especially when a good leaving group like a halogen is present. mdpi.comwikipedia.org Starting from a 2,4-dichloroquinazoline (B46505) precursor, regioselective nucleophilic aromatic substitution (SNAr) with various amines (anilines, benzylamines, aliphatic amines) consistently occurs at the C4 position. mdpi.com This provides a reliable method for introducing a diverse range of amino groups at this position.

C6 and C7 Positions: Modifications at the C6 and C7 positions are typically introduced by starting with a pre-functionalized benzene ring precursor. For example, to synthesize 6- or 7-aminoquinazoline derivatives, one would start with the corresponding nitro-substituted anthranilic acid or 2-aminobenzonitrile, which is then reduced to the amine at a later stage in the synthesis. nih.gov The synthesis of erlotinib, a 6,7-disubstituted quinazoline, exemplifies this strategy, starting from 3,4-dihydroxy benzaldehyde (B42025) which is then elaborated to carry the desired substituents at what will become the C6 and C7 positions of the quinazoline ring. google.com

The following table summarizes common strategies for substitution at different positions of the quinazoline ring:

PositionStrategyCommon Substituents
C4Nucleophilic Aromatic Substitution (SNAr) on a 4-haloquinazolineAmino groups (from anilines, benzylamines, etc.) mdpi.com
C6/C7Use of pre-functionalized precursorsAmino, Methoxy, Bromo groups whiterose.ac.uknih.govgoogle.com

Green Chemistry Approaches in Quinazoline Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Several green chemistry approaches have been applied to the synthesis of quinazolines, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

One notable approach is the use of multicomponent reactions (MCRs). A four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions has been reported, offering a facile construction of the quinazoline scaffold from simple and readily available reactants. rsc.org

The use of greener solvents and catalysts is another key aspect. Ionic liquids have been employed as both the solvent and catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles at atmospheric pressure. rsc.org This method allows for easy product separation and reuse of the ionic liquid. rsc.org

Metal-free synthesis is also a significant area of development. A novel metal-free method for synthesizing 2-substituted quinazolines has been developed through the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen and a salicylic (B10762653) acid-based organocatalyst. nih.gov This approach boasts excellent atom economy and a favorable environmental factor. nih.gov

Molecular iodine has been used to catalyze the amination of a benzylic C-H bond in 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, using oxygen as the oxidant under solvent-free conditions, making the methodology green and economical. organic-chemistry.org

The following table outlines some green chemistry approaches in quinazoline synthesis:

Green ApproachKey Features
Four-Component ReactionMetal-free, direct functionalization of C-H bond rsc.org
Ionic Liquid CatalysisUse of CO2 at atmospheric pressure, recyclable catalyst/solvent rsc.org
Metal-Free Oxidative CondensationUse of atmospheric oxygen and an organocatalyst, high atom economy nih.gov
Molecular Iodine CatalysisTransition-metal- and solvent-free, uses oxygen as oxidant organic-chemistry.org

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 7 Methylquinazolin 2 Amine Derivatives

Enzyme Inhibition Studies

Derivatives of 7-methylquinazolin-2-amine have been investigated for their inhibitory effects on various enzymes implicated in disease pathways.

Kinase Inhibition (e.g., EGFR Tyrosine Kinase, PI3K-δ)

Quinazoline (B50416) derivatives are recognized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. sapub.orgarabjchem.org The 4-aminoquinazoline structure is a known inhibitor of EGFR. sapub.org Research has shown that substitutions at various positions on the quinazoline ring can significantly influence inhibitory activity. nih.gov For instance, six series of 2,4,6,7-tetrasubstituted quinazolines were synthesized and evaluated for their EGFR inhibitory activity. nih.gov Twelve of these compounds demonstrated significant EGFR inhibition at subnanomolar levels (IC₅₀ = 0.143–0.946 nM) when compared to the standard, afatinib (B358) (IC₅₀ = 0.102 nM). nih.gov Specifically, compounds 4a , 6c , 8b , 13a , and 15b were the most potent, with IC₅₀ values ranging from 0.143 to 0.313 nM. nih.gov Furthermore, a series of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives were designed as EGFR inhibitors by replacing the quinazoline core of AZD3759. nih.gov

In the context of Phosphoinositide 3-kinase-δ (PI3K-δ), a target in inflammation and cancer, derivatives of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one have been synthesized and studied. researchgate.net Acetamide derivatives, in particular, showed promising results. researchgate.net Compound 5d emerged as the most potent PI3K-δ inhibitor with an IC₅₀ of 1.24±0.03μM, followed by compound 5c with an IC₅₀ of 8.27±0.19μM. researchgate.net Molecular docking studies suggested that these compounds bind to the ATP binding site of the PI3K-δ enzyme, interacting with key amino acids like Val828. researchgate.net

Table 1: Kinase Inhibition by this compound Derivatives

Compound Target Kinase IC₅₀ Reference
4a EGFR 0.143-0.313 nM nih.gov
6c EGFR 0.143-0.313 nM nih.gov
8b EGFR 0.143-0.313 nM nih.gov
13a EGFR 0.143-0.313 nM nih.gov
15b EGFR 0.143-0.313 nM nih.gov
5d PI3K-δ 1.24±0.03μM researchgate.net
5c PI3K-δ 8.27±0.19μM researchgate.net
Afatinib (Standard) EGFR 0.102 nM nih.gov

Phosphodiesterase Inhibition (e.g., Dipeptidyl Peptidase-4)

Dipeptidyl Peptidase-4 (DPP-4) is a crucial enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. jst.go.jpnih.gov Xanthine (B1682287) derivatives incorporating a 4-methyl-quinazoline-2-yl-methyl group at the N-1 position have been synthesized and evaluated as DPP-4 inhibitors. jst.go.jp Compounds H4 and H9 from this series demonstrated good DPP-4 inhibition with over 100-fold selectivity against related enzymes like DPP-7 and DPP-8. jst.go.jp Linagliptin, a known DPP-4 inhibitor, features a xanthine scaffold with a (4-methyl-quinazolin-2-yl)methyl substituent. google.co.uggoogle.com Heterocycle-fused quinolinone derivatives have also been reported as DPP-4 inhibitors. researchgate.net

Other Enzymatic Targets (e.g., COX-2, HDAC1, Tubulin Polymerization)

The therapeutic potential of quinazoline derivatives extends to other enzymatic targets. Dual inhibitors of Cyclooxygenase-2 (COX-2) and Histone Deacetylases (HDACs) have been developed, showing synergistic antitumor effects. mdpi.com

In the realm of HDAC inhibition, novel derivatives have been designed and synthesized. dovepress.com For instance, ligustrazine-based derivatives were evaluated for their inhibitory activity against HDAC1 and HDAC2. dovepress.com Some compounds have shown dual inhibitory action on both tubulin polymerization and HDACs. nih.gov One such compound displayed potent inhibition of HDAC2 and HDAC6 with IC₅₀ values of 0.06 and 0.12 μM, respectively, and also inhibited tubulin polymerization. nih.gov

Tubulin, a key component of the cytoskeleton, is a well-established target for anticancer drugs. nih.gov A series of quinazoline derivatives were designed to target the colchicine (B1669291) binding site of tubulin. nih.gov Compound Q19 from this series showed potent antiproliferative activity against the HT-29 human colon cancer cell line with an IC₅₀ value of 51 nM and was found to effectively inhibit microtubule polymerization. nih.gov

Antimicrobial Research

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. arabjchem.orgnih.govnih.govinnovareacademics.in The antimicrobial efficacy is often influenced by the nature and position of substituents on the quinazoline ring. nih.gov

Antibacterial Activity (Gram-positive and Gram-negative Strains)

Numerous studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. nih.govinnovareacademics.in

A study on C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives revealed that several compounds exhibited notable activity against both types of bacteria. researchgate.net Specifically, compounds 8 , 16 , 23 , 24 , and 25 were effective against strains including Escherichia coli (-ve), Klebsiella pneumoniae (-ve), Pseudomonas species (+ve), and Staphylococcus aureus (+ve). researchgate.net

In another study, a series of 2-(2-methyl-4-oxo-4H-quinazoline-3yl-amino)-N-substituted acetamides were synthesized and screened. innovareacademics.in Compounds 4a , 4b , 4d , 4g , and 4j showed significant activity against S. aureus and E. coli. innovareacademics.in

The antimicrobial activity of newly synthesized 7-chloro-2-methyl-4H-benzo[d] biomedpharmajournal.org-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one was evaluated. Both compounds showed significant activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa, with the latter compound demonstrating higher activity.

Furthermore, a series of pyrrolidine (B122466) derivatives of quinazolinone were tested for their antimicrobial properties. nih.gov Compound 16 , with a para-chloro phenyl moiety, was the most active against S. aureus (MIC=0.5 mg/ml). nih.gov Compound 20 , bearing a nitro group, was the most potent against the Gram-negative bacterium K. pneumoniae (MIC=0.5 mg/ml). nih.gov

Table 2: Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterial Strain(s) Activity/MIC Reference
8, 16, 23, 24, 25 E. coli, K. pneumoniae, Pseudomonas sp., S. aureus Good activity researchgate.net
4a, 4b, 4d, 4g, 4j S. aureus, E. coli Significant activity innovareacademics.in
3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one K. pneumonia, S. aureus, P. aeruginosa High activity (MIC 6-9 mg/mL)
16 (pyrrolidine derivative) S. aureus MIC = 0.5 mg/ml nih.gov
20 (pyrrolidine derivative) K. pneumoniae MIC = 0.5 mg/ml nih.gov

Antifungal Activity

Several this compound derivatives have also been evaluated for their antifungal properties. nih.govinnovareacademics.in

In a study of pyrrolidine derivatives, compounds 15 , 16 , and 18 displayed promising antifungal effects against the opportunistic yeast Candida albicans. nih.gov Another investigation reported that newly synthesized quinazolinone derivatives exhibited significant antifungal activity against seven phytopathogenic fungi at concentrations of 150 and 300 mg/L. researchgate.net Specifically, compound 2c showed the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, with 62.42% inhibition at 300 mg/L. researchgate.net

The antifungal activity of various quinazolinone derivatives was also tested against Aspergillus niger and Candida albicans. sciforum.net Some of these synthesized compounds showed considerable inhibition against the tested fungi. biomedpharmajournal.orgsciforum.net

Table 3: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain(s) Activity/Inhibition Reference
15, 16, 18 (pyrrolidine derivatives) Candida albicans Promising effect nih.gov
2c Fusarium oxysporum f. sp. Niveum 62.42% inhibition at 300 mg/L researchgate.net
Quinazolinone derivatives Aspergillus niger, Candida albicans Considerable inhibition biomedpharmajournal.orgsciforum.net

In Vitro Antiproliferative and Cytotoxic Investigations in Cell Lines

The anticancer potential of this compound and its derivatives has been a significant area of research, with numerous studies evaluating their effects on various cancer cell lines. These investigations primarily focus on the compounds' ability to inhibit cell growth and induce cell death, providing crucial insights into their therapeutic promise.

Cellular Proliferation Assays

Cellular proliferation assays are fundamental in determining the cytotoxic and antiproliferative effects of chemical compounds. For this compound derivatives, these assays have consistently demonstrated their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), a key metric from these assays, quantifies the concentration of a compound required to inhibit 50% of cell growth.

Derivatives of this compound have been tested against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, a series of 4-(2-substituted quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives, which include the 7-methylquinazoline (B1628798) moiety, have shown significant antiproliferative activities. nih.gov Many of these compounds exhibited potent activity with GI50 values (concentration for 50% growth inhibition) in the nanomolar range, comparable or even superior to established chemotherapy agents like paclitaxel (B517696) in certain cell lines. nih.gov

One notable derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, displayed extremely high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to subnanomolar range. nih.gov Further modifications at the 2-position of the quinazoline ring have led to the development of compounds with enhanced antitumor activity. nih.gov

The cytotoxic effects of quinazolinone derivatives have also been evaluated. For example, one study synthesized a series of novel quinazolinone derivatives and tested their cytotoxicity against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. vnu.edu.vnjst.vn While most of the synthesized compounds were inactive, one derivative, compound 8h, showed significant cytotoxic effects against all three cell lines, with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vnjst.vn Another study on quinazolinone Schiff base derivatives reported significant inhibition of MCF-7 cell viability, with IC50 values of 3.27 ± 0.171 and 4.36 ± 0.219 μg/mL for two different compounds after 72 hours of treatment. nih.gov

These findings underscore the importance of the quinazoline scaffold in designing potent anticancer agents and highlight the influence of various substituents on their cytotoxic activity.

Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives

Compound/DerivativeCell LineIC50/GI50 ValueSource
7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNIH-NCI 60 panelLow to subnanomolar nih.gov
2-Alkylamino-4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivativesHTCL panel0.54–10.6 nM nih.gov
Quinazolinone derivative 8hSKLU-1 (lung)23.09 µg/mL vnu.edu.vnjst.vn
Quinazolinone derivative 8hMCF-7 (breast)27.75 µg/mL vnu.edu.vnjst.vn
Quinazolinone derivative 8hHepG-2 (liver)30.19 µg/mL vnu.edu.vnjst.vn
Quinazolinone Schiff base AMCF-7 (breast)3.27 ± 0.171 μg/mL nih.gov
Quinazolinone Schiff base BMCF-7 (breast)4.36 ± 0.219 μg/mL nih.gov
3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)MCF-7 (breast)0.87 µM tandfonline.com
3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)A549 (lung)2.55 µM tandfonline.com
3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)A431 (skin)3.48 µM tandfonline.com
3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)NCI-H1975 (lung)6.42 µM tandfonline.com
1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303)HCT116 (colon)13 nM nih.gov
Quinazolin-4(3H)-one derivative 101MCF-7 (breast)0.34 µM mdpi.com
Quinazolin-4(3H)-one derivative 101Burkitt lymphoma CA461.0 µM mdpi.com

Apoptosis Induction Mechanisms

Beyond inhibiting proliferation, a crucial aspect of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. Research has shown that this compound derivatives can trigger apoptosis in cancer cells through various molecular pathways.

A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Studies have demonstrated that treatment with certain quinazoline derivatives leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. nih.govmdpi.comnih.gov This shift in balance disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. nih.govmdpi.com

The release of cytochrome c initiates a cascade of caspase activation. Caspases are a family of proteases that execute the apoptotic process. Research has confirmed the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, like caspase-3 and caspase-7, in response to treatment with this compound derivatives. nih.gov For instance, in MCF-7 breast cancer cells, quinazolinone Schiff base derivatives were found to trigger the release of cytochrome c, which in turn activated caspase-9 and the downstream executioner caspase-3/7. nih.gov The same study also observed remarkable activity of caspase-8, suggesting the involvement of the extrinsic apoptotic pathway as well. nih.gov

Morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation, have also been observed in cancer cells treated with these compounds. nih.gov Furthermore, some derivatives have been shown to induce apoptosis by inhibiting key signaling pathways involved in cell survival, such as the PI3K/AKT/mTOR pathway. researchgate.net

Cell Cycle Modulation

The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Derivatives of this compound have been shown to modulate the cell cycle in cancer cells, primarily by inducing arrest at specific phases.

Several studies have reported that these compounds can cause cell cycle arrest at the G2/M phase. nih.govmdpi.comcu.edu.egnih.gov For example, a series of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives were found to induce G2/M phase arrest, similar to the action of the well-known mitotic inhibitor combretastatin (B1194345) A-4. nih.gov Another study found that a specific quinazoline derivative caused cell growth arrest at the G2/M phase in MCF-7 cells. cu.edu.eg A novel series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines also confirmed cell cycle arrest at the G2/M phase. nih.gov

In addition to G2/M arrest, some derivatives have been shown to induce arrest at the G0/G1 phase of the cell cycle. researchgate.net For instance, quinazoline-based hydroxamic acid derivatives were found to induce G0/G1 cell cycle arrest in breast cancer cells. researchgate.net The specific phase of cell cycle arrest can vary depending on the chemical structure of the derivative and the type of cancer cell line being studied. nih.gov This ability to halt cell cycle progression is a key component of the antiproliferative activity of this compound derivatives.

Investigations into Other Biological Activities (In Vitro)

While the primary focus of research on this compound derivatives has been on their anticancer properties, studies have also explored their potential in other therapeutic areas, revealing promising anti-inflammatory and antioxidant activities.

Anti-inflammatory Pathways

Inflammation is a complex biological response implicated in various diseases. Quinazoline derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation.

For example, certain quinazoline derivatives have been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. By inhibiting COX and LOX, these derivatives can effectively reduce the inflammatory response.

One study reported that newly synthesized quinazolinone analogs exhibited anti-inflammatory activity. nih.gov Another investigation into 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and its derivative, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, showed significant anti-inflammatory activity, even higher than the standard anti-inflammatory drug indomethacin (B1671933) at certain doses.

Antioxidant Potential

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is involved in the pathogenesis of many diseases, including cancer and inflammation. Some this compound derivatives have been found to possess antioxidant properties, enabling them to scavenge free radicals and reduce oxidative damage.

The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.netmdpi.com In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radical is measured.

Receptor Antagonism/Agonism (e.g., A2A Adenosine (B11128) Receptor)

The adenosine A2A receptor (A2AR) has emerged as a significant therapeutic target for a range of conditions, including neurodegenerative diseases and cancer. researchgate.netmdpi.comnih.gov Consequently, the development of selective A2AR antagonists has been a major focus of medicinal chemistry research. Within this context, the 2-aminoquinazoline (B112073) scaffold has been identified as a promising framework for designing novel A2AR antagonists. researchgate.netmdpi.comnih.gov

Research has highlighted that substitutions at various positions on the quinazoline ring can significantly influence binding affinity and functional activity at the A2AR. researchgate.netnih.gov In particular, derivatives of this compound have been synthesized and evaluated for their potential as A2AR antagonists. researchgate.netnih.gov

One notable derivative, 4-(furan-2-yl)-7-methylquinazolin-2-amine, demonstrated high affinity for the human A2A receptor (hA2AR) with a Ki value of 5 nM. researchgate.netnih.govnih.gov Functional assays further revealed its antagonist activity, with an IC50 of 6 µM in a cyclic AMP (cAMP) assay. researchgate.netnih.govnih.gov The activation of A2A receptors typically leads to an increase in intracellular cAMP levels; thus, the ability of this compound to counteract this effect confirms its antagonistic properties. mdpi.comnih.gov

Structure-activity relationship (SAR) studies have been crucial in elucidating the features that govern the interaction of these quinazoline derivatives with the A2AR. nih.gov For instance, the co-crystallization of a related compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, with the A2AR has provided insights into key interactions. These include hydrogen bonds between the 2-aminoquinazoline moiety and amino acid residues such as Asn253 and Glu169, as well as π-stacking interactions with Phe168. nih.gov

Further modifications to the 2-aminoquinazoline core, such as the introduction of aminoalkyl chains, have been explored to enhance both antagonist activity and solubility. researchgate.netnih.gov For example, the introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents to the core structure resulted in compounds with maintained binding affinities and functional antagonist activities. researchgate.netnih.govnih.gov These findings underscore the potential for developing potent and selective A2AR antagonists based on the this compound framework for future therapeutic applications. researchgate.net

Table 1: In Vitro Biological Activity of this compound Derivatives at the A2A Adenosine Receptor

Compound Structure Target Assay Type Ki (nM) IC50 (µM) Source
4-(furan-2-yl)-7-methylquinazolin-2-amine hA2AR Binding Affinity 5 researchgate.netnih.govnih.gov
4-(furan-2-yl)-7-methylquinazolin-2-amine hA2AR cAMP Assay 6 researchgate.netnih.govnih.gov
N-((1-benzylpiperidin-4-yl)methyl)-4-(furan-2-yl)-7-methylquinazolin-2-amine hA2AR Binding Affinity 21 researchgate.netnih.gov
N-((1-benzylpiperidin-4-yl)methyl)-4-(furan-2-yl)-7-methylquinazolin-2-amine hA2AR cAMP Assay 9 researchgate.netnih.gov
4-(furan-2-yl)-N-(4-((piperidin-1-yl)methyl)phenyl)-7-methylquinazolin-2-amine hA2AR Binding Affinity 15 researchgate.netnih.gov
4-(furan-2-yl)-N-(4-((piperidin-1-yl)methyl)phenyl)-7-methylquinazolin-2-amine hA2AR cAMP Assay 5 researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 7 Methylquinazolin 2 Amine Derivatives

Impact of Substituents at the 2-Amino Position on Biological Efficacy

The 2-amino group of the quinazoline (B50416) core is a key site for chemical modification, and alterations at this position have been shown to significantly modulate biological activity. Studies have revealed that the nature, size, and electronic properties of the substituent attached to the 2-amino nitrogen are critical determinants of efficacy. merckmillipore.com

In the context of A2A adenosine (B11128) receptor (A2AR) antagonists, introducing various substituents at the 2-amino position of 4-phenyl-7-methylquinazolin-2-amine derivatives has led to a range of affinities. For instance, the introduction of moieties such as 2-pyridine, benzylpiperidine, or benzylamine (B48309) resulted in compounds with low to negligible affinity for the hA2A receptor. mdpi.com This suggests that not all substitutions are well-tolerated and that specific interactions are required for potent binding.

Conversely, strategic modifications have yielded highly potent compounds. The introduction of aminoalkyl chains containing tertiary amines, such as aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline, onto the 2-amino position of 4-(furan-2-yl)-7-methylquinazoline resulted in derivatives with high binding affinities. mdpi.com Docking studies revealed that while these modifications led to a slight loss of affinity compared to the unsubstituted 2-amino parent compound, they still occupied the binding site effectively. The slight decrease in affinity was attributed to a minor shift in the quinazoline ring's position, which resulted in the loss of some hydrogen bonding interactions. mdpi.com

The table below summarizes the impact of various substituents at the 2-amino position on the binding affinity (Ki) for the human A2A adenosine receptor.

Table 1: Impact of C2-Position Substituents on A2AR Affinity

Compound ID Base Scaffold C2-Substituent Ki (nM)
9a 4-phenyl-quinazoline 2-pyridine 1100
9c 4-phenyl-quinazoline N-benzylpiperidine >10000
9f 4-phenyl-quinazoline N-benzylamine 1400
9x 4-(furan-2-yl)-7-methylquinazoline N-(aminopentylpiperidine) 21

| 10d | 4-(furan-2-yl)-7-methylquinazoline | N-(4-[(piperidin-1-yl)methyl]aniline) | 15 |

Data sourced from a study on novel A2A adenosine receptor antagonists. mdpi.com

These findings underscore that while the 2-amino position is a viable point for modification, the choice of substituent is critical. Bulky and flexible chains containing additional amine functionalities appear to be beneficial for achieving high potency in certain targets, despite minor alterations in the binding mode. mdpi.com

Influence of Methylation and Other Substitutions on the Quinazoline Ring (e.g., C7 Position)

The 7-methyl group itself has been identified as a particularly favorable substituent in several contexts. In the development of A2AR antagonists, a 7-methyl group was found to be superior to other substitutions. For example, the compound 4-(furan-2-yl)-7-methylquinazolin-2-amine (5m ) exhibited a remarkably high affinity for the A2AR with a Ki value of 5 nM. nih.gov This was a significant improvement compared to its C6-methyl counterpart (Ki = 45 nM). nih.gov Molecular modeling studies revealed that the methyl group at the C7-position engages in favorable van der Waals contacts within a hydrophobic pocket of the receptor, formed by amino acid residues Ala63, Ile66, and Ile274, thereby enhancing binding affinity. nih.gov

Comparisons with other substituents at the C7 position, such as chloro and bromo, also highlight the unique contribution of the methyl group. While 7-chloro and 7-bromo substitutions can result in potent compounds, the 7-methyl derivative often demonstrates comparable or even superior affinity. nih.gov Interestingly, despite high binding affinities, not all derivatives exhibit functional antagonism. For instance, only the 7-methyl and 7-chloro substituted compounds showed antagonist activity in a functional assay, with IC50 values of 6 µM and 8 µM, respectively. nih.gov

The general importance of substitution at positions 6 and 7 is a recurring theme in quinazoline SAR. For EGFR inhibitors, dioxygenated groups at the C6 and C7 positions of the quinazoline moiety were found to improve cytotoxic activity. mdpi.com Similarly, for PARP inhibitors, an 8-methyl substituent was shown to enhance inhibitory activity more than an 8-methoxy group. nih.gov

The table below illustrates the influence of substitutions at the C6 and C7 positions on the binding affinity for the A2AR.

Table 2: Influence of Quinazoline Ring Substitution on A2AR Affinity

Compound ID C4-Substituent Ring Substituent Ki (nM)
5c furan-2-yl 6-Methyl 45
5m furan-2-yl 7-Methyl 5
5k furan-2-yl 7-Bromo Comparable to C6-substituted
5p furan-2-yl 7-Chloro Comparable to C6-substituted

| 1 | furan-2-yl | 6-Bromo | 20 |

Data sourced from studies on A2A adenosine receptor antagonists. mdpi.comnih.gov

These results demonstrate that the C7-position is a critical "hotspot" for modification and that a methyl group at this position can provide significant advantages in binding affinity, likely through optimized hydrophobic interactions within the target's binding site. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity of quinazoline derivatives. The specific spatial orientation of substituents can dictate how a molecule fits into and interacts with its biological target, affecting binding affinity and efficacy.

The importance of stereochemistry is evident in derivatives where chiral centers are introduced. For example, in a series of 6,7-dimethoxy-4-pyrrolidylquinazoline derivatives, the stereochemistry at the 3-position of the pyrrolidine (B122466) ring was explicitly defined as (R) or (3R) in named compounds like (R)-4-[3-(biphenyl-3-yloxy)-pyrrolidin-1-yl]-6,7-dimethoxy-quinazoline. ontosight.ai This level of specificity indicates that the spatial arrangement of the bulky substituent on the pyrrolidine ring is crucial for its interaction with the target, and different stereoisomers would likely exhibit different activity profiles.

Further emphasizing this point, studies on other quinazoline-based compounds have highlighted key stereochemical aspects such as the anti/syn conformations of enamine intermediates and the selective attack on Re/Si-faces of nitroalkenes during synthesis. researchgate.net These considerations, while related to synthesis, ultimately determine the final three-dimensional structure of the molecule, which is paramount for its biological function. The formation of specific isomers, such as M/P isomers due to restricted rotation around single bonds, has also been observed, leading to distinct molecular shapes that can interact differently with a chiral biological environment like a receptor binding site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ufv.br These models are invaluable for predicting the activity of novel, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates. nih.gov

Several QSAR studies have been successfully applied to various classes of quinazoline derivatives to understand the key structural features governing their therapeutic effects. orientjchem.orgresearchgate.net These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) and using statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build a predictive model. ufv.brnih.gov

For example, a QSAR study on quinazoline derivatives as anticancer agents identified a linear relationship between anticancer activity (log IC50) and electronic descriptors such as atomic net charges on specific atoms and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The resulting model showed good statistical validity (R² = 0.8732) and was used to design new derivatives with potentially higher activity. orientjchem.org

Similarly, 3D-QSAR studies using CoMFA and CoMSIA have been employed for 4-oxyquinazoline derivatives as HDAC6 inhibitors. nih.gov These models provide contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. Such insights are instrumental in designing new compounds; in one study, the models (CoMFA q² = 0.590, CoMSIA q² = 0.594) guided the design of ten new compounds with predicted superior properties. nih.gov

The general principles from these studies are applicable to derivatives of 7-methylquinazolin-2-amine. A QSAR model for this specific class would aim to quantify the impact of:

Electronic properties of substituents at the 2-amino position.

Steric and hydrophobic features of groups on the quinazoline ring, including the C7-methyl group.

A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy, saving time and resources. ufv.br

Computational and Theoretical Chemistry Applications in 7 Methylquinazolin 2 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-methylquinazolin-2-amine research, docking simulations are extensively used to understand how its derivatives interact with specific biological targets, such as enzymes and receptors.

A significant focus of docking studies involving quinazoline (B50416) scaffolds has been on their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov For instance, in a study of novel quinazoline derivatives, molecular docking was employed to investigate the binding modes of these compounds within the EGFR active site. The results revealed that derivatives with high anti-proliferative activity also exhibited strong binding energies. nih.gov The accuracy of the docking protocol is often validated by redocking a known co-crystallized ligand, such as erlotinib, and comparing the root-mean-square deviation (RMSD) of the predicted pose to the experimental structure. nih.gov

Key interactions observed in these docking studies often involve hydrogen bonding with crucial amino acid residues in the target's active site. For example, the amine group on the quinazoline ring of inhibitors has been shown to form hydrogen bonds with the backbone of Met 769 in EGFR. nih.gov Other important interactions can include π-π stacking. frontiersin.org The docking scores, typically expressed in kcal/mol, provide a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction. nih.govfrontiersin.org

Interactive Table: Molecular Docking of Quinazoline Derivatives Against EGFR

Compound Docking Score (kcal/mol) Key Interacting Residues Reference
Erlotinib -10.1 Met 769 nih.govnih.gov
Derivative 7b Not specified, but high Not specified nih.gov
Derivative 7e Not specified, but high Not specified nih.gov
Derivative 10d Good consistency with IC50 Met 769 nih.gov

These simulations are crucial for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and guide the design of new, more potent derivatives. nih.gov

Molecular Dynamics Simulations for Binding Conformations and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and the exploration of different binding conformations.

In the study of this compound derivatives, MD simulations have been used to confirm the stability of the docked poses within the EGFR active site. nih.gov By running simulations for tens of nanoseconds, researchers can observe whether the ligand remains stably bound or if significant conformational changes occur. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a key metric used to analyze the stability of the complex. A stable complex will typically show low RMSD fluctuations after an initial equilibration period. nih.gov For instance, a derivative complex with EGFR reached equilibrium after 20 ns and remained stable, while another showed continued structural changes, suggesting a different interaction profile. nih.gov

MD simulations can also provide insights into the thermodynamics of binding through methods like the Molecular Mechanics Generalized Born Surface Area (MM/PBSA) approach, which can be used to calculate the binding free energy. nih.gov This provides a more rigorous assessment of binding affinity than docking scores alone and often shows good correlation with experimental data such as IC50 values. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of this compound research, DFT calculations are employed to determine various electronic and structural properties of the molecule and its derivatives. nih.govresearchgate.net

These calculations can provide optimized ground-state geometries, which are crucial for understanding the molecule's three-dimensional shape. nih.gov Furthermore, DFT can be used to calculate a range of quantum chemical descriptors that help in understanding the molecule's reactivity and potential biological activity. These descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's chemical reactivity and stability. nih.gov

Ionization Potential and Electron Affinity: These relate to the ease of losing or gaining an electron, respectively. nih.gov

Global reactivity descriptors: Such as electronegativity (χ), hardness (η), and softness (S), which provide further insights into the molecule's reactivity. nih.gov

The results of DFT calculations are often correlated with experimental findings, such as biological activity. For example, studies have shown that the potency of some quinazolinone derivatives increases with the presence of electron-donating groups, a finding that can be rationalized by analyzing the electronic properties calculated by DFT. researchgate.net

In Silico Prediction of Molecular Descriptors (e.g., Drug-likeness, ADME-related properties)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity (ADMET). researchgate.netri.senih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles or potential safety liabilities. ri.semdpi.com

For derivatives of this compound, various computational tools and online servers are used to predict a wide range of molecular descriptors. researchgate.netnih.gov These predictions are based on the chemical structure of the molecule and utilize models built from large datasets of experimental data. ri.se

Key properties that are often predicted include:

Drug-likeness: This is assessed based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

ADME properties: This includes predictions for intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. nih.govnih.gov

Toxicity: Predictions can cover a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities. nih.govnih.gov

Interactive Table: Predicted ADME Properties for Sulfonamide-Pyridine Derivatives

Property Derivative 15a Derivative 15b Reference
Water Solubility Good Good nih.gov
Caco-2 Permeability Good Good nih.gov
Intestinal Absorption High High nih.gov
Skin Permeability Low Low nih.gov
P-glycoprotein Substrate No No nih.gov
CYP1A2 Inhibitor Yes Yes nih.gov
hERG I Inhibitor No No nih.gov
Hepatotoxicity No No nih.gov

These in silico predictions provide valuable "warning flags" for potential issues and help in prioritizing compounds for further experimental testing. ri.se They play a significant role in streamlining the drug discovery process, saving both time and resources. mdpi.com

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 7-methylquinazolin-2-amine, providing definitive evidence of its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used. While specific spectral data for this compound is not extensively detailed in the provided search results, the expected characteristics can be inferred from data on closely related quinazoline (B50416) derivatives. rsc.orgorientjchem.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. The aromatic protons on the quinazoline ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. orientjchem.orgmdpi.com The methyl group protons at the C7 position would produce a singlet peak in the upfield region, likely around 2.3-2.8 ppm. mdpi.commdpi.com The amine (-NH₂) protons would also give rise to a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the nine carbon atoms. The carbons of the quinazoline ring would resonate in the aromatic region (approximately 110-160 ppm), with the quaternary carbons C2 and C4 appearing at the lower field end of this range. rsc.orgmdpi.com The methyl carbon (C7-CH₃) would be observed in the high-field aliphatic region (around 20-25 ppm). rsc.orgmdpi.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several key absorption bands. spcmc.ac.inorgchemboulder.com

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. spcmc.ac.inorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. libretexts.org

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is typically observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system would result in a series of absorptions in the 1400-1620 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibration for aromatic amines typically appears as a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight (159.19 g/mol ). nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental composition. mdpi.com The fragmentation pattern would likely involve characteristic losses related to the quinazoline core structure. researchgate.netresearchgate.net

Table 1: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/zReference
¹H NMRAromatic Protons (C5-H, C6-H, C8-H)δ 7.0 - 8.5 ppm orientjchem.orgmdpi.com
Methyl Protons (C7-CH₃)δ 2.3 - 2.8 ppm (singlet) mdpi.commdpi.com
Amine Protons (-NH₂)Variable (broad singlet)
¹³C NMRQuinazoline Ring Carbonsδ 110 - 160 ppm rsc.orgmdpi.com
Methyl Carbon (C7-CH₃)δ 20 - 25 ppm rsc.orgmdpi.com
IR SpectroscopyN-H Stretch (primary amine)3300 - 3500 cm⁻¹ (two bands) spcmc.ac.inorgchemboulder.com
N-H Bend (primary amine)1580 - 1650 cm⁻¹ orgchemboulder.com
C=N / C=C Stretch (aromatic ring)1400 - 1620 cm⁻¹ researchgate.net
C-N Stretch (aromatic amine)1250 - 1335 cm⁻¹ orgchemboulder.com
Mass SpectrometryMolecular Ion (M⁺)m/z ≈ 159 nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the accurate assessment of its purity. The most commonly applied methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. mdpi.comnih.gov For quinazoline derivatives, silica (B1680970) gel plates (e.g., Alugram® Sil 60/UV₂₅₄) are frequently used as the stationary phase. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) (EtOAc), is optimized to achieve good separation of the product from starting materials and byproducts. mdpi.commdpi.com The spots can be visualized under UV light (at 254 nm) due to the UV-active quinazoline core.

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for the quantitative determination of the purity of pharmaceutical compounds and intermediates. google.comresearchgate.netgoogle.com For quinazoline-based molecules, reversed-phase HPLC is common, often utilizing a C18 column as the stationary phase. google.comsigmaaldrich.com A gradient elution system, for instance using a mixture of an aqueous mobile phase (sometimes with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile, is employed to separate the main compound from any impurities. google.com The purity is determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram. Purity levels of >95% are often required for subsequent research applications. researchgate.netsigmaaldrich.com

Table 2: Exemplary Chromatographic Conditions for Analysis of Quinazoline Derivatives

MethodStationary PhaseMobile Phase / EluentDetectionApplicationReference
TLCSilica Gel (Alugram® Sil 60/UV₂₅₄)Petroleum Ether / Ethyl Acetate (various ratios)UV light (254 nm)Reaction Monitoring mdpi.commdpi.com
TLCSilica Gel40% EtOAc/HexaneUV lightPurity Check (Rf value) researchgate.net
Column ChromatographySilica Gel (230-400 mesh)Not specified-Purification mdpi.com
HPLCTitan C18 columnGradient of Acetonitrile and 0.15% Trifluoroacetic acid in waterUV detectorPurity Determination google.com
LC-MSNot specifiedNot specifiedMass SpectrometerPurity & Identity Confirmation mdpi.comnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. pan.pl Although a specific crystal structure for this compound was not found in the search results, analysis of related quinazoline structures provides insight into the expected solid-state features. researchgate.netresearchgate.netresearchgate.net

For a molecule like this compound, obtaining single crystals suitable for X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsional angles. researchgate.net The quinazoline ring system itself is expected to be essentially planar. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The generation of diverse libraries of 7-methylquinazolin-2-amine analogs for structure-activity relationship (SAR) studies hinges on the availability of efficient and flexible synthetic routes. While classical methods exist, future research is geared towards developing more innovative and streamlined pathways.

One established route for creating substituted 2-aminoquinazolines, including 7-methyl derivatives, begins with the corresponding anthranilic acid. mdpi.com For instance, the synthesis of 7-methylquinazoline-2,4-(1H,3H)-dione can be achieved by heating 4-methylanthranilic acid with an excess of urea. mdpi.comnih.gov This intermediate undergoes a chlorination reaction, often using phosphorus oxychloride (POCl₃), to yield a di-chloro derivative such as 2,4-dichloro-7-methylquinazoline. nih.gov This versatile intermediate can then be further manipulated. For example, a regioselective Suzuki reaction can be performed at the 4-position, followed by amination at the 2-position to introduce the desired amine group. nih.gov

More recent and advanced synthetic strategies are also being explored for the broader 2-aminoquinazoline (B112073) class, which could be adapted for 7-methylated versions. An example is the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, which offers a practical and high-yield method for producing 2-aminoquinazoline derivatives. mdpi.comresearchgate.net Another modern approach involves the elemental sulfur-promoted oxidative condensation of 2-(aminomethyl)anilines with nitriles, providing a metal-free and solvent-free option for constructing the quinazoline (B50416) core. arabjchem.org The application of these novel, more ecologically friendly, and efficient protocols to the synthesis of this compound could significantly accelerate the discovery of new derivatives with enhanced pharmacological profiles. arabjchem.orgrsc.org

Identification of New Molecular Targets for Biological Applications

The therapeutic potential of a compound is defined by its molecular targets. For derivatives of this compound, the adenosine (B11128) A₂A receptor (A₂AR) has been identified as a key target. nih.govresearchgate.net A₂AR is a G-protein coupled receptor highly expressed in the central nervous system and is also recognized as a novel immune checkpoint pathway in the tumor microenvironment. nih.gov This makes A₂AR antagonists, such as derivatives of this compound, promising candidates for the treatment of neurodegenerative diseases and for cancer immunotherapy. nih.govresearchgate.net

Research has shown that 7-methyl substitution on the quinazoline scaffold can be favorable for A₂AR binding affinity. nih.gov For example, 7-methyl substituted derivatives have demonstrated higher binding affinities compared to their 6-methyl counterparts. nih.gov The affinity of these compounds is mediated by the 2-aminoquinazoline function and a substituent at the 4-position, which interact with key residues in the receptor's binding pocket. mdpi.comnih.gov

Beyond A₂AR, the quinazoline scaffold is known to interact with a wide array of biological targets, suggesting that this compound could be a privileged scaffold for developing inhibitors for other diseases. nih.govontosight.ai These potential targets include:

Kinases: Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer cell proliferation and angiogenesis. nih.govmdpi.com The development of this compound derivatives as selective kinase inhibitors is a promising avenue for anticancer drug discovery. nih.govresearchgate.net

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a key regulator of inflammation and is implicated in various cancers. Novel quinazoline derivatives have been designed as NF-κB inhibitors, demonstrating potent anti-proliferative activity against breast cancer cell lines. arabjchem.org

Microtubules: Tubulin polymerization is a validated target for anticancer agents, and some quinazoline compounds have been found to inhibit this process, leading to cell cycle arrest and apoptosis. ontosight.ai

The exploration of these and other potential molecular targets could significantly broaden the therapeutic applications of the this compound scaffold. ontosight.ai

Derivative NameTargetActivityCell LineIC₅₀Citation
4-(Furan-2-yl)-7-methyl-2-((5-(piperidin-1-yl)pentyl)amino)quinazolineA₂A Adenosine ReceptorAntagonist-Kᵢ = 21 nM nih.govresearchgate.net
N-((4-(Furan-2-yl)-7-methylquinazolin-2-yl)methyl)-4-((piperidin-1-yl)methyl)anilineA₂A Adenosine ReceptorAntagonist-Kᵢ = 15 nM nih.govresearchgate.net
LU1501 (a 4-aminoquinazoline derivative)NF-κB PathwayInhibitorSK-BR-3 (Breast Cancer)10.16 µM arabjchem.org

Development of Advanced In Vitro Assay Systems

To effectively screen and characterize new derivatives of this compound, robust and sophisticated in vitro assay systems are essential. The choice of assay depends on the molecular target being investigated.

For assessing A₂AR antagonism, a cyclic AMP (cAMP) assay is a standard functional test. researchgate.net These assays, often conducted in 384-well plates for high-throughput screening, measure the modulation of intracellular cAMP levels following receptor activation and inhibition, providing a quantitative measure of a compound's antagonist activity (IC₅₀ value). researchgate.net

For anticancer applications, a suite of in vitro assays is typically employed:

Anti-proliferative Assays: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, serving as a measure of cell viability and proliferation after exposure to a test compound. arabjchem.org This is a primary screen to identify compounds with cytotoxic or cytostatic effects against various cancer cell lines. nih.gov

Kinase Inhibition Assays: To determine if a compound acts as a kinase inhibitor, enzyme inhibition assays are performed. These can measure the phosphorylation of a substrate by a specific kinase (like EGFR or VEGFR-2) in the presence of the compound, yielding an IC₅₀ value that quantifies potency. mdpi.com

Cell Cycle and Apoptosis Assays: Flow cytometry is a powerful tool to analyze the cell cycle distribution and quantify apoptosis. These assays can determine if a compound induces cell cycle arrest at a specific phase (e.g., G2/M) or triggers programmed cell death, providing insight into its mechanism of action. nih.gov

Anti-tubercular Assays: For exploring activity against diseases like tuberculosis, specialized assays such as the radiometric BACTEC and broth dilution methods are used to screen for inhibition of M. tuberculosis growth. rsc.org

Future advancements will likely involve the use of more complex and physiologically relevant systems, such as 3D cell cultures (spheroids or organoids) and co-culture models, which better mimic the in vivo tumor microenvironment.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. nih.govquibim.com These computational tools are particularly valuable for designing and optimizing new analogs of this compound.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. Software like AutoDock Vina has been used to model the interaction of 7-methylquinazoline (B1628798) derivatives within the A₂A adenosine receptor, helping to explain the structural basis for their binding affinity and guiding the design of more potent antagonists. nih.gov

3D-QSAR and Virtual Screening: For targets like EGFR, ligand-based three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be generated from a set of known active quinazoline derivatives. frontiersin.org These models can then be used to perform virtual screening of large compound libraries to identify new potential hits with high predicted activity, significantly reducing the number of compounds that need to be synthesized and tested in the lab. frontiersin.org

De Novo Design: AI-based approaches can enable the rapid and efficient de novo design of entirely novel compounds with specific, desirable properties. nih.gov By learning from existing data, these algorithms can generate new molecular structures based on the this compound scaffold that are optimized for high potency, selectivity, and favorable pharmacokinetic profiles.

The use of AI can accelerate the entire discovery pipeline, from identifying and validating new molecular targets to optimizing lead compounds and predicting their efficacy, ultimately expediting the development of new therapies based on the this compound structure. quibim.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methylquinazolin-2-amine, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step protocols. For example, quinazoline derivatives are often prepared via cyclization of precursors like 2-amino-4-chlorobenzoic acid with urea at elevated temperatures (~200°C). Subsequent functionalization steps, such as methylation at the 7-position, require controlled alkylation or nucleophilic substitution under anhydrous conditions. Reaction optimization may involve adjusting solvents (e.g., DMF or THF), catalysts (e.g., Pd or Cu), and temperature gradients to enhance regioselectivity .
  • Key Data : Yields range from 50–85% depending on purification methods (e.g., recrystallization vs. column chromatography).

Q. How is this compound structurally characterized in academic research?

  • Methodology : Advanced spectroscopic techniques are employed:

  • 1H/13C NMR : Peaks for the quinazoline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 243.37) validate molecular weight .
  • X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding interactions in solid-state structures .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodology : Standardized protocols include:

  • Enzyme Inhibition : Kinetic assays (e.g., α-glucosidase or kinase inhibition) with IC50 calculations via dose-response curves .
  • Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC50 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at positions 4, 6, or 7 to modulate electronic effects .
  • Bioisosteric Replacement : Replace the methyl group with trifluoromethyl or ethyl to enhance lipophilicity or metabolic stability .
  • Pharmacophore Mapping : Use X-ray or docking data to identify critical binding motifs (e.g., hydrogen bonds with enzyme active sites) .

Q. What experimental strategies resolve contradictions in reported biological data for quinazolin-2-amine derivatives?

  • Methodology :

  • Comparative Assay Validation : Replicate conflicting studies under standardized conditions (e.g., cell line passage number, serum concentration) .
  • Off-Target Profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify unintended interactions .
  • Meta-Analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts from true biological effects .

Q. How do in silico approaches enhance the design of this compound-based inhibitors?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina predict binding poses within target enzymes (e.g., α-glucosidase) .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales (e.g., GROMACS) .
  • ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What metabolic pathways are hypothesized for this compound, and how are they validated?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • Isotope Labeling : Track 14C-labeled methyl groups to identify demethylation or oxidation products .
  • CYP Inhibition Assays : Determine if the compound inhibits cytochrome P450 isoforms (e.g., CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.